molecular formula C11H7BrF3NO B13722477 1-(4-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone

1-(4-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone

Cat. No.: B13722477
M. Wt: 306.08 g/mol
InChI Key: NPUHXANKJCWSIS-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-5-methylindole.

    Reaction with Trifluoroacetyl Chloride: The indole derivative is then reacted with trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-indolyl)-2,2,2-trifluoroethanone
  • 1-(5-Methyl-3-indolyl)-2,2,2-trifluoroethanone
  • 1-(4-Bromo-5-methyl-3-indolyl)-2,2,2-difluoroethanone

Uniqueness

1-(4-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H7BrF3NO

Molecular Weight

306.08 g/mol

IUPAC Name

1-(4-bromo-5-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H7BrF3NO/c1-5-2-3-7-8(9(5)12)6(4-16-7)10(17)11(13,14)15/h2-4,16H,1H3

InChI Key

NPUHXANKJCWSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2C(=O)C(F)(F)F)Br

Origin of Product

United States

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